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Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (S)-Metolachlor ESA in Water Samples

Abstract This application note details a robust and sensitive method for the quantification of (S)-metolachlor ethane sulfonic acid (ESA), a major degradation product of the widely used herbicide (S)-metolachlor, in vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the quantification of (S)-metolachlor ethane sulfonic acid (ESA), a major degradation product of the widely used herbicide (S)-metolachlor, in various water matrices. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. This method is designed for researchers, environmental scientists, and regulatory bodies requiring reliable monitoring of this key environmental contaminant. The described protocol has been validated for key performance characteristics, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), demonstrating its suitability for its intended purpose, in line with established analytical validation principles.[1][2]

Introduction

(S)-metolachlor is a pre-emergent chloroacetanilide herbicide used extensively in agriculture to control grasses and broadleaf weeds in crops such as corn and soybeans.[3][4] Due to its widespread use, concerns exist regarding its environmental fate and the potential for contamination of water resources. In the environment, (S)-metolachlor degrades into several metabolites, with the ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives being among the most frequently detected in ground and surface water, often at concentrations exceeding the parent compound.[5] The prevalence and persistence of these metabolites necessitate sensitive and selective analytical methods for accurate environmental monitoring and risk assessment.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing polar and thermally labile compounds like metolachlor ESA in complex environmental matrices.[6][7] Its high selectivity and sensitivity allow for the detection of trace levels of contaminants, often with minimal sample preparation.[6][7] This application note provides a comprehensive protocol for the quantification of (S)-metolachlor ESA in water, validated to ensure data of high quality and reliability.

Experimental

Materials and Reagents
  • (S)-Metolachlor ESA analytical standard: (CAS# 171118-09-5) obtained from an accredited commercial supplier.

  • Methanol (MeOH): LC-MS grade or equivalent.[8]

  • Acetonitrile (ACN): LC-MS grade or equivalent.

  • Water: LC-MS grade or deionized (DI) water (18.2 MΩ·cm).[8]

  • Formic Acid (FA): 99% purity or higher.[8]

  • Ammonium Formate: LC-MS grade.[8]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 200 mg, 6 cc, or equivalent C18 cartridges.[7][8][9]

  • Nitrogen Gas: High purity.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of (S)-metolachlor ESA standard in methanol to prepare a 100 µg/mL stock solution. Store at 4°C in an amber vial.[10]

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution with methanol to create a 10 µg/mL intermediate stock.[10]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a 1:1 methanol:water mixture to achieve the desired concentration range (e.g., 0.00125 to 0.1 µg/mL).[8][10] These standards are used to construct the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of SPE is critical for isolating the polar ESA metabolite from the aqueous matrix and removing potential interferences. Both C18 and polymeric sorbents like Oasis HLB are effective.[6][7][8][9] This protocol utilizes Oasis HLB cartridges, which offer excellent retention for a wide range of polar and nonpolar compounds.

Protocol:

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 10 mL of methanol followed by 20 mL of DI water by gravity or under a slight vacuum.[8] Ensure the sorbent bed does not go dry between these steps.

  • Sample Loading: Measure a 50 mL aliquot of the water sample.[7][8][9] Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5-10 mL of DI water to remove any remaining salts or highly polar interferences.

  • Drying: Dry the cartridge under a full vacuum for approximately 5 minutes to remove excess water.[9]

  • Elution: Elute the retained analytes from the cartridge with 10 mL of methanol into a 15 mL graduated conical tube.[8][9]

  • Concentration and Reconstitution: Evaporate the methanol eluate to a volume of approximately 0.4 mL under a gentle stream of nitrogen in a water bath set to 40-45°C.[8][9][10] It is crucial not to let the sample go to dryness.[7] Reconstitute the final extract to a volume of 1.0 mL by adding 0.5 mL of water and then adjusting the final volume with methanol.[8][9][10] Vortex the sample to ensure homogeneity and transfer it to an autosampler vial for LC-MS/MS analysis.

Diagram of the SPE Workflow

SPE_Workflow cluster_prep Sample Preparation node_sample 50 mL Water Sample node_load 2. Load Sample node_sample->node_load node_condition 1. Condition SPE Cartridge (10 mL MeOH, then 20 mL H₂O) node_condition->node_load node_wash 3. Wash Cartridge (10 mL H₂O) node_load->node_wash node_dry 4. Dry Cartridge (Vacuum) node_wash->node_dry node_elute 5. Elute Analyte (10 mL MeOH) node_dry->node_elute node_evap 6. Evaporate Eluate (N₂ Stream, 40°C) node_elute->node_evap node_recon 7. Reconstitute (Final Volume: 1.0 mL in 1:1 MeOH:H₂O) node_evap->node_recon node_analysis Inject into LC-MS/MS node_recon->node_analysis

Caption: Solid-Phase Extraction (SPE) workflow for (S)-metolachlor ESA.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Justification for Parameter Selection:

  • Column: A C18 column is selected for its proven efficacy in retaining and separating moderately polar compounds like metolachlor ESA from other matrix components.[7][11]

  • Mobile Phase: A gradient elution using water and methanol/acetonitrile with formic acid or ammonium formate is employed.[8][11] These additives serve to protonate or deprotonate the analyte, enhancing its ionization efficiency in the ESI source. For ESA, which is an acid, negative ion mode is more effective.[6][7]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the analysis of the sulfonic acid metabolite, as it readily forms [M-H]⁻ ions.[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its superior selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and enhances quantification accuracy.[12]

Parameter Condition
LC System Agilent 1290 Infinity II, Shimadzu Nexera, or equivalent
Column Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[10]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Formate[8][11]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate[8][11]
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 10 - 50 µL[11][13]
Column Temperature 30 - 40°C
Gradient Optimized for analyte separation (e.g., start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions, and equilibrate for 3 min)[7]
MS System AB Sciex QTRAP 6500, Agilent 6400 Series, or equivalent triple quadrupole MS[8]
Ionization Source Electrospray Ionization (ESI), Negative Mode[7]
Capillary Voltage -3.0 to -4.5 kV[12]
Source Temperature 100 - 150°C[3][7]
Desolvation Temperature 250 - 350°C[3][7]
MRM Transitions To be optimized by infusing the (S)-metolachlor ESA standard. A typical precursor ion would be [M-H]⁻. Two transitions (quantifier and qualifier) should be monitored.

Method Validation

To ensure the method is fit for its intended purpose, a validation study should be conducted according to established guidelines, such as those from the ICH or EPA.[1][14][15] The key validation parameters are summarized below.

Diagram of the Method Validation Process

Validation_Process cluster_validation Method Validation Parameters node_start Define Analytical Target Profile node_linearity Linearity & Range node_start->node_linearity node_accuracy Accuracy (% Recovery) node_start->node_accuracy node_precision Precision (Repeatability & Intermediate) node_start->node_precision node_lod_loq LOD & LOQ node_start->node_lod_loq node_specificity Specificity node_start->node_specificity node_robustness Robustness node_start->node_robustness node_end Validated Method node_linearity->node_end node_accuracy->node_end node_precision->node_end node_lod_loq->node_end node_specificity->node_end node_robustness->node_end

Caption: Key parameters for analytical method validation.

Linearity and Range
  • Procedure: Analyze the prepared calibration standards (at least five concentration levels) in triplicate.[10] Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[10] The calibration curve should be linear over the expected concentration range of the samples.

Accuracy
  • Procedure: Spike a blank water matrix with known concentrations of (S)-metolachlor ESA at three different levels (e.g., low, medium, and high).[10] Prepare and analyze these spiked samples (n=3-5 replicates per level) using the entire analytical method.

  • Calculation: Accuracy is expressed as the percentage recovery, calculated as: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria: Mean recoveries should be within 70-120%, as is common for trace residue analysis.[6][16]

Precision
  • Procedure:

    • Repeatability (Intra-assay precision): Analyze the spiked samples at each concentration level multiple times on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • Calculation: Precision is expressed as the relative standard deviation (RSD%) of the measurements.

  • Acceptance Criteria: The RSD should typically be ≤ 20%.[3]

Limits of Detection (LOD) and Quantification (LOQ)
  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-level spiked samples. The LOQ is often defined as the lowest fortification level that provides acceptable accuracy and precision.[14][17]

  • Typical Values: Published methods report LOQs for metolachlor ESA in water ranging from 0.02 µg/L to 0.1 µg/L (ppb).[3][6][18]

Specificity
  • Procedure: Analyze a variety of blank water matrices (e.g., groundwater, surface water, tap water) to assess for interferences at the retention time of the analyte. The use of two MRM transitions, a quantifier and a qualifier, provides a high degree of specificity. The ratio of these two transitions should be consistent between standards and samples.

Results and Discussion

A summary of expected method performance based on literature and typical validation results is presented below.

Validation Parameter Acceptance Criteria / Expected Value Reference
Linearity (r²) ≥ 0.995[10]
Range 0.00125 - 0.1 µg/mL (in final extract)[8][10]
Accuracy (% Recovery) 80 - 110%[6][19]
Precision (RSD%) ≤ 20%[3]
Limit of Quantification (LOQ) 0.05 µg/L (ppb) in the original water sample[10][18]
Limit of Detection (LOD) ~0.02 µg/L in the original water sample[3]

This method demonstrates high sensitivity, with an LOQ of 0.05 ppb, which is suitable for monitoring environmentally relevant concentrations.[10] The SPE procedure effectively concentrates the analyte and removes matrix components, leading to high accuracy and precision. The use of LC-MS/MS in MRM mode ensures excellent specificity, minimizing the risk of false positives.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantification of (S)-metolachlor ESA in water samples. The combination of solid-phase extraction and tandem mass spectrometry allows for low-level detection that meets the requirements for environmental monitoring. The validation protocol ensures that the method generates data of high quality, accuracy, and precision, making it suitable for implementation in research and regulatory laboratories.

References

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ACS Publications. Available at: [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Pesticide Regulation. Available at: [Link]

  • Direct Aqueous Injection LC−ESI/MS/MS Analysis of Water for 11 Chloro- and Thiomethyltriazines and Metolachlor and Its Ethanesulfonic and Oxanilic Acid Degradates. ACS Publications. Available at: [Link]

  • Direct aqueous injection LC-ESI/MS/MS analysis of water for 11 chloro- and thiomethyltriazines and metolachlor and its ethanesulfonic and oxanilic acid degradates. PubMed. Available at: [Link]

  • AN-0021-01 Analysis of Metolachlor OA and Metolachlor ESA in large water volumes using AttractSPE® Disks - HLB. Affinisep. Available at: [Link]

  • Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. Available at: [Link]

  • Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Agilent Technologies. Available at: [Link]

  • Environmental Chemistry Method for Metolachlor (S). U.S. Environmental Protection Agency. Available at: [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. California Department of Food and Agriculture. Available at: [Link]

  • Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites in Iowa Groundwaters and Surface Waters. ACS Publications. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. SCIEX. Available at: [Link]

  • Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. California Department of Pesticide Regulation. Available at: [Link]

  • EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water. Regulations.gov. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs. Available at: [Link]

  • Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. PMC. Available at: [Link]

  • Validation of method for determination of different classes of pesticides in aqueous samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometric detection. PubMed. Available at: [Link]

  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers. Available at: [Link]

  • Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. SciELO. Available at: [Link]

  • Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Development and validation of an HPLC-DAD method for the simultaneous determination of most common rice pesticides in paddy water systems. ResearchGate. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water. U.S. Geological Survey. Available at: [Link]

  • Determination of the 1'S and 1'R Diastereomers of Metolachlor and S-Metolachlor in Water by Chiral Liquid Chromatography−Mass Spectrometry/Mass Spectrometry (LC/MS/MS). ACS Publications. Available at: [Link]

  • Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: High-Precision Determination of (S)-Metolachlor ESA in Environmental Waters via Isotope Dilution LC-MS/MS

Introduction & Mechanistic Rationale (S)-metolachlor is a heavily utilized chloroacetanilide herbicide. In soil and aquatic environments, it undergoes rapid degradation into highly polar, water-soluble metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-metolachlor is a heavily utilized chloroacetanilide herbicide. In soil and aquatic environments, it undergoes rapid degradation into highly polar, water-soluble metabolites. The most prominent of these is the ethanesulfonic acid (ESA) degradate. Metolachlor ESA is formed when the chlorine attached to the terminal carbon atom in the chloroacetyl group of the parent molecule is replaced by a sulfonic acid group[1]. Because of its high aqueous solubility, metolachlor ESA is highly mobile and frequently detected in groundwater and finished drinking water[2].

Analyzing metolachlor ESA presents two fundamental analytical challenges:

  • High Polarity : The sulfonic acid moiety makes the molecule extremely polar, leading to poor retention and recovery when using traditional reversed-phase (e.g., C18) extraction methods.

  • Matrix Suppression : Environmental water contains complex organic matter (humic and fulvic acids) that co-elute with polar analytes, causing severe ion suppression during electrospray ionization (ESI).

The Isotope Dilution Solution To counteract these challenges, this protocol employs Isotope Dilution Mass Spectrometry (IDMS). By spiking the raw water sample with a stable isotope-labeled internal standard (SIL-IS)—such as d5-metolachlor ESA—prior to any sample manipulation, the method becomes a self-validating system. The SIL-IS shares the exact physicochemical properties of the native analyte. Consequently, any extraction losses or matrix-induced ionization fluctuations affect both the native analyte and the SIL-IS equally. Quantification relies entirely on the response ratio, mathematically canceling out matrix variability and ensuring high-fidelity data.

Workflow Visualization

G A 1. Sample Collection (250 mL Water) B 2. Isotope Spiking (Add d5-Metolachlor ESA) A->B C 3. Solid Phase Extraction (Graphitized Carbon) B->C D 4. Elution & Concentration (MeOH + NH4OAc) C->D E 5. LC-MS/MS Analysis (Negative ESI, MRM) D->E F 6. IDMS Quantification (Native / SIL-IS Ratio) E->F

Workflow for Isotope Dilution Mass Spectrometry of Metolachlor ESA.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Native Standard : (S)-Metolachlor ESA (Purity >99%).

  • Internal Standard : d5-Metolachlor ESA (Isotopic purity >98%).

  • SPE Cartridges : Nonporous graphitized carbon (0.5 g bed weight, 6 mL volume)[3].

    • Causality: Traditional C18 silica struggles to retain highly polar degradates. Graphitized carbon provides the necessary surface area and electronic interactions to quantitatively trap these water-soluble analytes from aqueous matrices[2].

  • Solvents : LC-MS grade Methanol, Water, and Ammonium Acetate.

Self-Validating Sample Preparation (Adapted from EPA Method 535)
  • Preservation : Collect 250 mL of the environmental water sample. If the sample is chlorinated (e.g., finished drinking water), immediately add 50 mg/L sodium thiosulfate to quench residual chlorine and halt further oxidative degradation.

  • Isotope Equilibration : Spike exactly 10 µL of a 1.0 µg/mL d5-Metolachlor ESA solution directly into the 250 mL sample. Mix thoroughly and allow 15 minutes for equilibration.

    • Causality: Early introduction of the SIL-IS ensures that all subsequent physical or chemical losses are intrinsically corrected.

  • SPE Conditioning : Wash the graphitized carbon cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the sorbent bed to dry out.

  • Loading : Pass the 250 mL sample through the cartridge at a controlled flow rate of 10 mL/min.

  • Washing : Rinse the cartridge with 5 mL of water to elute salts and highly polar non-target interferences.

  • Elution : Elute the target analytes with 5 mL of methanol containing 10 mM ammonium acetate[3].

    • Causality: Ammonium acetate acts as a volatile ion-pairing agent. It disrupts the strong electrostatic retention of the sulfonate group on the graphitized carbon, facilitating quantitative elution into the methanol phase.

  • Concentration & Reconstitution : Evaporate the methanolic eluate to dryness under a gentle nitrogen stream at 45°C. Reconstitute the residue in exactly 1.0 mL of water containing 5 mM ammonium acetate[3].

LC-MS/MS Analytical Conditions

Because the ethanesulfonic acid moiety is highly acidic and readily deprotonates, analysis must be conducted in negative-ion Electrospray Ionization (ESI-) mode to achieve optimal sensitivity[4].

Table 1: Liquid Chromatography Parameters

ParameterSettingMechanistic Rationale
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)Provides necessary retention and sharp peak shape for the reconstituted organic framework.
Mobile Phase A 5 mM Ammonium Acetate in WaterBuffers the pH to maintain the sulfonate group in its ionized state, ensuring consistent retention.
Mobile Phase B MethanolEnsures optimal solubility and elution of the analyte.
Gradient 10% B to 90% B over 10 minA shallow gradient is critical to chromatographically resolve structural isomers (e.g., Alachlor ESA vs. Acetochlor ESA) that share similar product ions[4].
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency and droplet fission.
Injection Volume 10 µLBalances method sensitivity with column loading capacity.

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Metolachlor ESA328.1121.050-35Quantitation
Metolachlor ESA328.179.950-45Confirmation
d5-Metolachlor ESA333.1121.050-35Quantitation (IS)
d5-Metolachlor ESA333.179.950-45Confirmation (IS)

(Note: Parameters are representative of a typical triple quadrupole system, such as the API 3200[4], and should be optimized per specific instrument).

Data Processing & Quality Assurance (QA/QC)

To ensure the protocol operates as a robust, self-validating system, the following criteria must be strictly monitored:

  • Ion Ratio Confirmation : The ratio of the quantifier transition (m/z 121.0) to the qualifier transition (m/z 79.9) for the native analyte must fall within ±20% of the ratio established by the calibration standards. This verifies peak purity and confirms the absence of isobaric matrix interferences.

  • Isotope Dilution Calibration : Construct a calibration curve by plotting the area ratio (Native Area / SIL-IS Area) against the concentration ratio. A linear regression with 1/x weighting should yield an R² > 0.995.

  • Method Performance : Utilizing this IDMS approach with graphitized carbon SPE and LC-MS/MS, laboratories can routinely achieve a Lowest Concentration Minimum Reporting Level (LCMRL) of 0.012 to 0.014 µg/L[4], ensuring compliance with stringent environmental monitoring standards.

References

  • NEMI Method Summary - 535 (ITMS). National Environmental Methods Index (nemi.gov).
  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in W
  • Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction. Oxford University Press (oup.com).
  • Human Health Fact Sheet: Metolachlor ESA. U.S. Environmental Protection Agency (epa.gov).

Sources

Method

Advanced Chromatographic Separation and Quantification of (S)-Metolachlor ESA and OXA Metabolites via LC-MS/MS

Executive Summary & Environmental Context (S)-Metolachlor is a widely utilized chloroacetanilide herbicide deployed for pre-emergent weed control. While highly effective, its environmental persistence is a significant co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Environmental Context

(S)-Metolachlor is a widely utilized chloroacetanilide herbicide deployed for pre-emergent weed control. While highly effective, its environmental persistence is a significant concern for analytical chemists and environmental scientists. In soil and aquatic systems, microbial degradation—primarily mediated by glutathione-S-transferases—cleaves the chlorine atom, replacing it with highly polar functional groups[1]. This transformation yields two primary degradation products: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA)[2].

Because these metabolites exhibit higher aqueous solubility and lower soil adsorption coefficients than the parent compound, they frequently contaminate groundwater aquifers at concentrations exceeding those of the parent herbicide[3]. Accurately quantifying these trace-level polar metabolites requires specialized extraction and chromatographic techniques.

Pathway Parent (S)-Metolachlor (Parent Herbicide) GST Microbial Degradation (Glutathione-S-Transferase) Parent->GST Soil/Water Incubation ESA Metolachlor ESA (Ethanesulfonic Acid) GST->ESA Dechlorination & Sulfonation OXA Metolachlor OXA (Oxanilic Acid) GST->OXA Dechlorination & Oxidation

Figure 1: Microbial degradation pathway of (S)-metolachlor yielding polar ESA and OXA metabolites.

Mechanistic Causality in Method Design

Developing a robust analytical method for ESA and OXA requires overcoming their extreme polarity and thermal lability. The causality behind the chosen experimental parameters is as follows:

  • Extraction Chemistry (Why HLB?): The parent (S)-metolachlor is moderately lipophilic and can be extracted using traditional C18 silica. However, ESA and OXA possess strongly acidic sulfonate and carboxylate moieties, rendering them highly ionic at environmental pH[4]. A polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is strictly required for Solid-Phase Extraction (SPE). The divinylbenzene/N-vinylpyrrolidone copolymer provides dual retention mechanisms, preventing the premature aqueous breakthrough of the ionic metabolites during sample loading[5].

  • Chromatographic Separation (Why UPLC?): Due to their thermal lability, gas chromatography (GC) is unsuitable for ESA and OXA without complex, time-consuming derivatization[4]. Reversed-phase Ultra-Performance Liquid Chromatography (UPLC) on a sub-2 µm C18 column provides the necessary theoretical plates to resolve these polar analytes from humic acid matrix interferences.

  • Ionization Strategy (Why Negative ESI?): The acidic nature of the sulfonate (-SO3H) and carboxylate (-COOH) groups makes them ideal candidates for Electrospray Ionization in negative mode (ESI-). In ESI-, these molecules readily deprotonate to form stable [M-H]- precursor ions, offering vastly superior signal-to-noise ratios compared to positive ionization[6].

Experimental Protocols & Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates critical quality control (QC) checkpoints, including matrix spikes and internal standard normalization, to verify extraction efficiency and correct for ESI ion suppression.

Workflow A 1. Aqueous Sample Collection (Groundwater / Surface Water) B 2. Solid Phase Extraction (SPE) Oasis HLB Polymeric Sorbent A->B 50 mL load C 3. Selective Elution (10 mL Methanol) B->C Vacuum dry D 4. Concentration & Reconstitution (N2 Evaporation, 1:1 MeOH:H2O) C->D 40°C E 5. Reversed-Phase UPLC (C18 Column, Gradient Elution) D->E 10 µL injection F 6. ESI-MS/MS Detection (Negative Ion Mode, MRM) E->F Peak resolution

Figure 2: Analytical workflow for the SPE and LC-MS/MS quantification of ESA and OXA metabolites.

Solid-Phase Extraction (SPE) Procedure

Based on standardized environmental monitoring protocols[5],[7].

  • Sample Preparation: Filter 50 mL of groundwater through a 0.45 µm nylon membrane. Spike the sample with 10 µL of a 1.0 µg/mL isotopically labeled internal standard mix (e.g., 13C6​ -metolachlor ESA/OXA) to establish the self-validating recovery baseline.

  • Conditioning: Mount a 0.2 g (6 cc) Oasis HLB cartridge onto a vacuum manifold. Condition with 5 mL of MS-grade methanol, followed immediately by 5 mL of MS-grade water. Critical: Do not allow the sorbent bed to dry.

  • Loading: Pass the 50 mL spiked water sample through the cartridge at a controlled flow rate of 2–3 mL/min to ensure optimal mass transfer into the polymeric pores.

  • Washing & Drying: Wash matrix salts away with 5 mL of MS-grade water. Apply a vacuum (approx. 15 in. Hg) for 5 minutes to completely dry the sorbent bed.

  • Elution: Elute the retained analytes using 10 mL of MS-grade methanol into a 15 mL graduated conical tube.

  • Concentration: Evaporate the methanolic eluate in a water bath at 40 ± 2 °C under a gentle stream of high-purity nitrogen down to approximately 0.4 mL[5].

  • Reconstitution: Adjust the final volume to exactly 1.0 mL using a 1:1 (v/v) mixture of methanol and water. Transfer to a total-recovery autosampler vial.

UPLC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm particle size)[1].

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: MS-grade Water + 0.05% Formic Acid.

  • Mobile Phase B: MS-grade Acetonitrile + 0.05% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 10% B

    • 1.0 – 6.0 min: Linear ramp to 90% B

    • 6.0 – 8.0 min: Hold at 90% B (Column wash)

    • 8.0 – 8.1 min: Return to 10% B

    • 8.1 – 10.0 min: Re-equilibration at 10% B

Quantitative Data & MRM Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion ([M-H]⁻)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Typical LOQ (µg/L)
(S)-Metolachlor ESA 328.1121.0310.1-25 / -300.01 - 0.05
(S)-Metolachlor OXA 278.1121.0204.1-20 / -250.01 - 0.05

Table 1: Optimized MRM transitions for target metabolites. The m/z 121.0 product ion is a highly stable 2-ethyl-6-methylaniline fragment common to chloroacetanilide degradation products[6]. LOQs reflect standard environmental monitoring capabilities[5],[6].

Advanced Considerations: Chiral Separation

While the reversed-phase UPLC method detailed above efficiently separates ESA from OXA and isolates them from environmental matrices, it cannot resolve the individual enantiomers of these chiral metabolites. If stereospecific environmental fate tracking is required (e.g., to determine the degradation rate differences between R- and S-enantiomers), normal-phase High-Performance Liquid Chromatography (HPLC) must be employed.

By utilizing a chiral stationary phase—specifically a column packed with cellulose tris(3,5-dimethylphenyl carbamate) on a silica-gel substrate—and a mobile phase of 20/80 hexane/isopropanol (v/v), researchers can successfully achieve baseline resolution of the R- and S-isomers of both metolachlor ESA and OXA[8].

Sources

Application

Application Note & Protocol: Synthesis, Purification, and Characterization of (S)-Metolachlor ESA Reference Standard

Audience: Analytical Chemists, Environmental Scientists, and Regulatory Affairs Professionals Objective: This document provides a comprehensive, field-proven guide for the synthesis, purification, and analytical characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Environmental Scientists, and Regulatory Affairs Professionals

Objective: This document provides a comprehensive, field-proven guide for the synthesis, purification, and analytical characterization of the (S)-metolachlor ethanesulfonic acid (ESA) metabolite. The protocols herein are designed to enable research and quality control laboratories to produce a well-characterized reference standard crucial for environmental monitoring and regulatory compliance.

Strategic Overview: The Imperative for an (S)-Metolachlor ESA In-House Standard

(S)-Metolachlor is the herbicidally active S-isomer of the widely used chloroacetamide herbicide, metolachlor.[1][2] Its primary function is the pre-emergent control of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1] Upon entering the environment, (S)-metolachlor undergoes microbial degradation, leading to the formation of more polar and mobile metabolites.[2][3] Among these, (S)-metolachlor ethanesulfonic acid (ESA) is a major transformation product frequently detected in ground and surface water resources.[4][5][6]

The prevalence of metolachlor ESA in water bodies necessitates its accurate monitoring to ensure compliance with drinking water directives and to assess the environmental fate of the parent herbicide.[6][7] Such monitoring is critically dependent on the availability of high-purity, well-characterized analytical reference standards.[8][9][10] This guide provides the foundational chemistry and analytical validation required to prepare this critical reference material in-house, ensuring analytical accuracy and trustworthiness of environmental data.

Synthetic Strategy: From Chiral Precursor to Sulfonated Metabolite

The synthesis of (S)-metolachlor ESA is a two-stage process. It begins with the enantiomerically enriched parent herbicide, (S)-metolachlor, which is then subjected to nucleophilic substitution to replace the chloro- group with the ethanesulfonic acid moiety.

Precursor Synthesis: (S)-Metolachlor

While (S)-metolachlor is commercially available, understanding its origin is key. Industrial synthesis produces an enrichment of the desired S-isomer, which possesses the vast majority of the herbicidal activity.[1][2] Common synthetic strategies often employ a chiral pool approach, starting from commercially available chiral building blocks like (R)-propylene oxide or (R)-epichlorohydrin to ensure the correct stereochemistry in the final product.[11][12][13] For the purpose of this protocol, we will assume the starting material is commercially procured, high-purity (S)-metolachlor.

Synthesis of (S)-Metolachlor ESA

The core of the synthesis is a nucleophilic substitution reaction. The chlorine atom on the acetyl group of (S)-metolachlor is displaced by the sulfite anion (SO₃²⁻). This method is based on established procedures for generating chloroacetanilide herbicide metabolites.[4][14]

Reaction Mechanism: (S)-Metolachlor + Na₂SO₃ → (S)-Metolachlor ESA (Sodium Salt)

The reaction proceeds by attacking the electrophilic carbon atom bonded to chlorine. The resulting product is the sodium salt of the sulfonic acid, which is then protonated during the acidic workup.

Synthesis_Workflow S_Met (S)-Metolachlor Reflux Reflux (3-4 hours) S_Met->Reflux Reagents Na₂SO₃ 10% EtOH/H₂O Reagents->Reflux Acidify Acidification (H₂SO₄) Reflux->Acidify Extract Extraction (CH₂Cl₂) Acidify->Extract Evaporate Evaporation Extract->Evaporate Recrystallize Recrystallization (Hot Ethanol) Evaporate->Recrystallize Final_Product (S)-Metolachlor ESA (White Crystals) Recrystallize->Final_Product

Caption: Synthetic workflow for (S)-Metolachlor ESA.

Detailed Synthesis Protocol

Materials & Reagents:

  • (S)-Metolachlor (≥98% purity)

  • Sodium Sulfite (Na₂SO₃), anhydrous

  • Ethanol (95%)

  • Deionized Water

  • Sulfuric Acid (H₂SO₄), concentrated

  • Methylene Chloride (DCM), ACS grade

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (S)-metolachlor with an excess of sodium sulfite (approximately 1.5 to 2.0 molar equivalents).

  • Solvent Addition: Add a solvent mixture of 10% ethanol in deionized water. The volume should be sufficient to fully dissolve the reactants upon heating.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 3-4 hours or until the reaction mixture becomes a single homogeneous phase, indicating the consumption of the sparingly soluble (S)-metolachlor.[4]

  • Cooling & Acidification: Allow the reaction mixture to cool to room temperature. Carefully and slowly, add concentrated sulfuric acid dropwise with stirring until the solution is acidic (pH ~1-2). This step protonates the sulfonate salt.

  • Extraction: Transfer the acidified solution to a separatory funnel. Extract the product into methylene chloride (DCM) three times. Combine the organic layers. The purpose of the extraction is to separate the desired organic product from the aqueous phase containing inorganic salts.

  • Drying and Evaporation: Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification by Recrystallization: Dissolve the crude residue in a minimal amount of hot ethanol. If any impurities are insoluble, filter the hot solution. Allow the clear filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.[4]

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Buchner funnel. Wash the crystals several times with a small amount of cold ethanol to remove any soluble impurities.[4]

  • Drying: Dry the purified (S)-metolachlor ESA crystals in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Quality Control & Analytical Characterization

A reference standard is only as reliable as its characterization. A multi-technique approach is mandatory to confirm the identity, purity, and concentration of the synthesized (S)-metolachlor ESA.

QC_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Concentration MS Mass Spectrometry (Confirm MW & Fragments) HPLC HPLC-UV/MS (Assess Purity >98%) MS->HPLC NMR NMR Spectroscopy (Confirm Structure) NMR->HPLC StockPrep Stock Solution Prep (Gravimetric) HPLC->StockPrep Calibration Calibration Curve (Assign Concentration) StockPrep->Calibration Certified_Standard Certified Reference Standard Calibration->Certified_Standard Synthesized_Material Synthesized (S)-Metolachlor ESA Synthesized_Material->MS Synthesized_Material->NMR

Caption: Quality control workflow for reference standard certification.

Identity Confirmation
  • Mass Spectrometry (MS): This is the primary tool for confirming the molecular weight. Analysis by negative-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is ideal. The deprotonated molecular ion ([M-H]⁻) should be observed at a mass-to-charge ratio (m/z) of 328.[4] High-resolution mass spectrometry can be used to confirm the elemental composition.[4][15] Key fragment ions to look for include m/z 256 (loss of the 2-methoxy-1-methylethyl group) and characteristic sulfonate fragments like m/z 80 ([SO₃]⁻).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra must be acquired to provide unambiguous structural confirmation. The spectra should be consistent with the proposed structure of 2-[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)-amino]-2-oxo-ethanesulfonic acid.

  • High-Performance Liquid Chromatography (HPLC): Co-injection with a commercially available standard (if possible) should yield a single, co-eluting peak. The UV spectrum of the synthesized material should match that of the standard.[4]

Purity Assessment and Concentration Assignment
  • Purity by HPLC: The purity of the crystalline material should be determined by HPLC, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for confirmation. A purity of ≥98% is typically required for a reference standard.

  • Preparation of Stock Standards: Accurately weigh the high-purity (S)-metolachlor ESA material using a calibrated analytical balance.[9] Dissolve the material in a Class A volumetric flask with a suitable solvent, such as methanol, to create a stock solution of known concentration (e.g., 100-1000 µg/mL).[10][16]

  • Working Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with an appropriate solvent, often matching the initial mobile phase conditions (e.g., methanol/water).[16][17] These standards are used to generate a calibration curve for quantifying the analyte in samples.

Parameter Technique Expected Result / Specification Reference
Identity LC-MS/MS (ESI-)[M-H]⁻ at m/z 328; characteristic fragments[4][15]
High-Resolution MSElemental composition matches C₁₅H₂₂NO₅S[4]
¹H and ¹³C NMRSpectrum consistent with proposed structureStandard Practice
Purity HPLC-UV/PDA≥ 98% areaStandard Practice
Concentration Gravimetric Prep.Accurate weighing for stock solution[9][18]
Appearance Visual InspectionWhite crystalline solid[4]

Storage and Handling of Reference Standards

Proper storage is essential to maintain the integrity and stability of the reference standard over time.

  • Solid Material: The purified, solid (S)-metolachlor ESA should be stored in a desiccator in a freezer at temperatures below -10°C.[18]

  • Stock Solutions: Stock solutions should be stored in amber glass vials to protect from light and kept in a freezer.[18]

  • Working Solutions: Diluted working standards are less stable. It is recommended to prepare them fresh. For short-term storage, they should be refrigerated at ~4°C. The expiration for diluted standards is often set at six months from the preparation date when stored properly.[16][17]

By following this comprehensive guide, laboratories can confidently synthesize and qualify their own (S)-metolachlor ESA reference standard, enabling robust and accurate environmental analysis.

References

  • Aga, D. S., Thurman, E. M., & Goolsby, D. A. (1996). Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil. Environmental Science & Technology, 30(2), 592-597. [Link]

  • Reddy, K. L., et al. (2012). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2012(5), 233-243. [Link]

  • Wikipedia. (n.d.). Metolachlor. [Link]

  • U.S. Environmental Protection Agency. (2018). S-metolacblor - Human Health Risk Assessment for the Establishment of Permanent Tolerances for Use of the Herbicide on Sugarcane. [Link]

  • CN110862303A - Preparation method of s-metolachlor. (2020).
  • Wang, Z., et al. (2012). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Request PDF. [Link]

  • U.S. Environmental Protection Agency. (1996). S-Metolachlor. [Link]

  • Agilent Technologies. (n.d.). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. [Link]

  • Sosnoskie, L. M., & Senseman, S. A. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(3), 651-662. [Link]

  • Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(16), 4526-4535. [Link]

  • Hladik, M. L., et al. (2017). Degradation and Transport of the Chiral Herbicide S-Metolachlor at the Catchment Scale: Combining Observation Scales and Analytical Approaches. Environmental Science & Technology, 51(22), 13211-13220. [Link]

  • ResearchGate. (2023). Environmental fate of S-Metolachlor: a review. [Link]

  • National Center for Biotechnology Information. (n.d.). Metolachlor ethanesulfonic acid. PubChem Compound Database. [Link]

  • Kalkhoff, S. J., et al. (1998). Degradation of Chloroacetanilide Herbicides: The Prevalence of Sulfonic and Oxanilic Acid Metabolites in Iowa Groundwaters and Surface Waters. International Journal of Environmental Analytical Chemistry, 72(2), 101-115. [Link]

  • CN105461580A - Synthesis method of metolachlor. (2016).
  • ResearchGate. (n.d.). Chemical structure of metolachlor and its ethanesulfonic acid (ESA) and oxanillic acid (OA) metabolites. [Link]

  • U.S. Environmental Protection Agency. (n.d.). ECM for S-metolachlor & Degradates in Soil, Thatch, & Grass. [Link]

  • European Commission. (2004). S-Metolachlor. [Link]

  • U.S. Geological Survey. (n.d.). Identification of a new sulfonic acid metabolite of metolachlor in soil. [Link]

  • PubChemLite. (n.d.). Metolachlor esa (C15H23NO5S). [Link]

  • California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • Baciocchi, R., et al. (2021). Adsorption of Metolachlor and Its Transformation Products, ESA and OXA, on Activated Carbons. Molecules, 26(16), 4867. [Link]

  • California Department of Food and Agriculture. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. [Link]

  • EGU Sphere. (2025). How combining multi-scale monitoring and compound-specific isotope analysis helps to evaluate degradation of the herbicide S- metolachlor in agro-ecosystems? [Link]

  • ANSES. (n.d.). S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. [Link]

  • University of Hertfordshire. (2025). Metolachlor ethane sulfonic acid (Ref: CGA 354743). [Link]

Sources

Method

Application Note: Internal Standard Selection and Validation for (S)-Metolachlor ESA Analysis via LC-MS/MS

Introduction & Mechanistic Rationale (S)-Metolachlor is a widely applied chloroacetanilide herbicide. Its primary environmental degradation pathways in soil and water yield ethanesulfonic acid (ESA) and oxanilic acid (OA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-Metolachlor is a widely applied chloroacetanilide herbicide. Its primary environmental degradation pathways in soil and water yield ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites. Due to its high aqueous solubility and environmental persistence, Metolachlor ESA is frequently detected in groundwater and surface water monitoring programs.

Accurate trace-level quantitation (ng/L) of Metolachlor ESA relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in negative electrospray ionization (ESI-) mode[1]. However, ESI- is notoriously susceptible to matrix effects —specifically ion suppression caused by co-eluting humic acids, fulvic acids, and dissolved organic carbon present in environmental extracts.

The Causality of Internal Standard (IS) Selection: To mitigate matrix effects, an internal standard must be introduced prior to sample extraction. The fundamental mechanism of an IS in LC-MS/MS is to experience the exact same ionization environment as the target analyte in the ESI source. If matrix components suppress the ionization efficiency of the target analyte by 40%, the IS must also be suppressed by exactly 40%. This ensures that the ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantitation regardless of matrix complexity.

Isotope-Labeled vs. Structural Analog Internal Standards

Isotope-Labeled Internal Standards (ILIS)

The absolute gold standard for LC-MS/MS quantitation is an ILIS, such as Metolachlor-ESA-d11 [2]. Because the substitution of deuterium atoms does not significantly alter the molecule's polarity or interaction with the reversed-phase stationary phase, the ILIS perfectly co-elutes with native Metolachlor ESA. This perfect co-elution guarantees that both molecules enter the mass spectrometer simultaneously, subjecting them to identical matrix suppression or enhancement zones.

Structural Analogs

When ILIS are cost-prohibitive or unavailable, structural analogs are employed. For instance, US EPA Method 535 specifies the use of Butachlor ESA as the internal standard and Dimethachlor ESA as a surrogate[1]. While structurally similar to Metolachlor ESA, these analogs possess different partition coefficients (LogP) and will elute at different retention times on a C18 column. Consequently, Butachlor ESA will elute in a region of the chromatogram with different matrix interferences than Metolachlor ESA, leading to incomplete correction of matrix effects and potential quantitation bias.

Quantitative Comparison of Internal Standards

The following table summarizes the analytical parameters and matrix compensation efficacy of common internal standards used for Metolachlor ESA analysis.

Internal StandardTypePrecursor Ion [M-H]⁻ (m/z)Primary Product Ion (m/z)Co-elution with NativeMatrix Effect Compensation
Metolachlor-ESA-d11 ILIS339.1121.0Yes (Perfect)Excellent
Butachlor ESA Structural Analog356.1121.0No (Later RT)Moderate to Poor
Dimethachlor ESA Structural Surrogate300.1121.0No (Earlier RT)Moderate to Poor

Note: Metolachlor ESA (native) is monitored at m/z 328.1 → 121.0 (Quantifier) and 328.1 → 80.0 (Qualifier)[3].

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework to ensure that the chosen internal standard is accurately compensating for matrix effects during the extraction and analysis phases.

Step 1: Sample Preparation & IS Spiking
  • Filter 250 mL of the environmental water sample to remove suspended particulates.

  • Causality Check: Spike the sample with a known concentration (e.g., 50 ng/L) of Metolachlor-ESA-d11. Spiking before extraction ensures that the IS accounts for both physical extraction losses and MS matrix effects.

Step 2: Solid Phase Extraction (SPE)
  • Condition a Graphitized Carbon SPE cartridge with 10 mM ammonium acetate in methanol, followed by reagent water.

    • Causality: ESA metabolites are highly polar and water-soluble. Traditional C18 silica lacks the retentive capacity for these polar degradates. Graphitized carbon provides the necessary strong hydrophobic and electrostatic interactions to retain polar sulfonates.

  • Load the 250 mL spiked sample at a flow rate of 10 mL/min.

  • Elute the analytes with 15 mL of 10 mM ammonium acetate in methanol.

  • Evaporate to dryness under a gentle nitrogen stream at 60°C and reconstitute in 1 mL of 5 mM aqueous ammonium acetate.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 50 µL onto a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of 5 mM aqueous ammonium acetate (A) and Methanol (B).

    • Causality: Ammonium acetate buffers the mobile phase to ~pH 6.8, ensuring the sulfonic acid moiety of Metolachlor ESA remains fully deprotonated (anionic) for optimal ESI- sensitivity.

  • Detection: Operate the mass spectrometer in ESI- MRM mode, monitoring the specific transitions outlined in Section 3[3].

System Suitability & Protocol Self-Validation

To guarantee trustworthiness, this protocol mandates a Matrix Factor (MF) validation check. The MF mathematically proves whether the internal standard is functioning correctly within the specific sample matrix.

Calculate the Matrix Factor for both the Native Analyte (spiked post-extraction) and the Internal Standard: MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent)

  • Self-Validating Rule 1: If the MF of the IS deviates significantly from the MF of the Native Analyte (e.g., IS MF = 0.6, Native MF = 0.9), the internal standard is invalid for that matrix. This discrepancy frequently occurs when using structural analogs like Butachlor ESA due to retention time mismatches.

  • Self-Validating Rule 2: For an ILIS like Metolachlor-ESA-d11, the MF of the IS and the Native Analyte will be nearly identical, ensuring the Analyte/IS ratio remains perfectly linear (R² > 0.995) and validating the integrity of the analytical run.

Workflow Visualization

Metolachlor_ESA_Workflow Start 1. Sample Preparation Filter 250 mL Environmental Water Spike 2. Internal Standard Spiking Add Metolachlor-ESA-d11 (ILIS) Start->Spike Removes Particulates SPE 3. Solid Phase Extraction (SPE) Graphitized Carbon Cartridge Spike->SPE Ensures IS Equilibration Recon 4. Elution & Reconstitution Dry & Reconstitute in 5mM NH4OAc SPE->Recon Concentrates Analytes LC 5. UPLC Separation C18 Column, Gradient Elution Recon->LC Matches Mobile Phase MS 6. MS/MS Detection ESI(-), MRM Mode (m/z 328.1 -> 121.0) LC->MS Co-elution of Native & IS Val 7. Self-Validation Calculate Matrix Factor (MF) MS->Val Ratio-based Quantitation

Caption: Workflow for (S)-Metolachlor ESA analysis utilizing Isotope-Labeled Internal Standards.

References

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. SCIEX.1

  • EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Waters Corporation.

  • Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. National Institutes of Health (NIH) / PMC. 2

  • EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS (MRM Transitions). SCIEX. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-Metolachlor ESA Soil Extraction & Recovery

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting and quantifying (S)-metolach...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting and quantifying (S)-metolachlor ethanesulfonic acid (ESA) from complex soil matrices.

Unlike its parent compound, (S)-metolachlor, the ESA degradate is highly polar and permanently anionic under typical environmental pH conditions. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your recovery rates consistently exceed 85%.

The Mechanistic Challenge: Why (S)-Metolachlor ESA is Difficult to Extract

The primary failure point in ESA recovery is treating it like a traditional hydrophobic pesticide. (S)-metolachlor ESA contains a strongly acidic sulfonate group ( pKa<1 ). In soil, this anionic moiety forms strong ionic bridges with multivalent cations ( Ca2+ , Mg2+ ) bound to clay surfaces and humic acids.

Furthermore, traditional reversed-phase Solid Phase Extraction (SPE) using C18 silica fails because the highly polar ESA molecule washes through the cartridge during the aqueous loading phase[1]. To achieve high recovery, the extraction solvent must aggressively disrupt these ionic interactions, and the cleanup phase must utilize a Weak Anion Exchange (WAX) or mixed-mode polymeric sorbent to selectively trap the sulfonate group[2].

SPE_Mechanism A Metolachlor ESA (Strong Acid, pKa < 1) C Loading Phase (pH 5-6) ESA(-) binds to WAX(+) A->C B WAX SPE Sorbent (Weak Base, pKa ~8) B->C D Wash Phase Organics remove neutral interferences C->D E Elution Phase (pH > 10) WAX neutralized (0), ESA released D->E

Fig 1: Ion-exchange mechanism for selective retention of Metolachlor ESA.

Optimized Step-by-Step Protocol: High-Recovery Soil Extraction

This protocol synthesizes EPA guidelines[3] and advanced Microwave-Assisted Extraction (MAE) principles[4] to create a self-validating workflow.

Phase 1: Matrix Disruption & Extraction
  • Sample Preparation: Weigh 10.0 g of homogenized, sieved soil into a 50 mL centrifuge tube.

  • Internal Standard Addition: Spike the soil directly with an Isotopically Labeled Internal Standard (ILIS), such as Metolachlor ESA- d5​ or Butachlor ESA, prior to solvent addition. Causality: Adding ILIS at this stage accounts for both extraction losses and downstream matrix suppression, improving quantitative accuracy by up to 80%[5].

  • Solvent Addition: Add 20 mL of Extraction Solvent: 70:30 Methanol:Water containing 1% Ammonium Hydroxide ( NH4​OH ) [3].

    • Why? The basic pH deprotonates humic acids, causing electrostatic repulsion from the soil matrix, while the high methanol content solubilizes the ESA.

  • Agitation/Heating: Extract using Microwave-Assisted Extraction (MAE) at 100 °C for 20 minutes[4], or alternatively, mechanical shaking at 75 °C for 30 minutes[6].

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant. Repeat the extraction with another 10 mL of solvent and combine the extracts.

Phase 2: Extract Cleanup (WAX SPE)
  • Solvent Exchange: Rotary evaporate the combined extract at 45 °C to remove the methanol (leaving ~5-10 mL of aqueous extract). Adjust the volume to 15 mL with HPLC-grade water and adjust pH to ~5.0 using dilute formic acid.

  • SPE Conditioning: Condition a 6cc/200mg WAX (Weak Anion Exchange) polymeric cartridge with 5 mL Methanol, followed by 5 mL Water.

  • Loading: Load the aqueous extract at a flow rate of 1-2 mL/min.

  • Washing: Wash with 5 mL of 2% Formic Acid in Water (removes basic interferences), followed by 5 mL of Methanol (removes hydrophobic neutral interferences).

  • Elution: Elute the ESA with 5 mL of 5% NH4​OH in Methanol . Causality: The high pH neutralizes the secondary amines on the WAX sorbent, breaking the ionic bond and releasing the ESA[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40 °C and reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile)[3].

Workflow N1 1. Soil Sample (10g) + ILIS Spike N2 2. Extraction (100°C MAE) 70:30 MeOH:H2O + 1% NH4OH N1->N2 N3 3. Centrifuge & Evaporate MeOH N2->N3 N4 4. WAX SPE Cleanup (Retains Anionic ESA) N3->N4 N5 5. Elution 5% NH4OH in MeOH N4->N5 N6 6. LC-MS/MS Analysis (ESI- Mode) N5->N6

Fig 2: Optimized workflow for Metolachlor ESA extraction from soil matrices.

Troubleshooting & FAQs

Q: My recovery rates for Metolachlor ESA are consistently below 40% using standard C18 SPE cartridges. What is going wrong? A: C18 sorbents rely strictly on hydrophobic interactions. Because Metolachlor ESA is a highly polar sulfonic acid, it remains ionized and highly water-soluble, causing it to break through the C18 cartridge during the loading or aqueous wash steps[1]. You must switch to a mixed-mode polymeric sorbent (like Oasis HLB) or a Weak Anion Exchange (WAX) sorbent, which utilizes electrostatic interactions to actively bind the sulfonate group[2].

Q: I am observing severe ion suppression during LC-MS/MS analysis, leading to artificially low calculated recoveries. How do I mitigate this? A: Soil extracts are rich in humic and fulvic acids, which co-elute with early-eluting polar metabolites and compete for charge in the Electrospray Ionization (ESI) source. To correct this:

  • Use an ILIS: Always spike an isotopically labeled internal standard (e.g., Metolachlor ESA- d5​ ) directly into the soil before extraction[5].

  • Matrix-Matched Calibration: Prepare your calibration curve using a blank soil extract rather than neat solvent. This ensures the ionization efficiency of your standards matches your samples[5].

Q: Does the temperature of the extraction solvent actually matter? A: Yes, significantly. Studies demonstrate that room-temperature shaking with aqueous solvents yields poor desorption of ESA from clay micro-pores. Utilizing Microwave-Assisted Extraction (MAE) at 100 °C[4] or heated agitation at 75 °C[6] increases kinetic energy, breaking the activation barrier of soil-analyte binding and improving absolute recovery by 20-30%.

Quantitative Data & Instrument Parameters

Table 1: Impact of SPE Chemistry on ESA Recovery (Spiked at 50 µg/kg)
SPE Sorbent TypeInteraction MechanismAverage Recovery (%)RSD (%)
Standard C18 Silica Hydrophobic only35 - 45%> 15.0%
Graphitized Carbon Hydrophobic + Anion Exchange70 - 75%12.5%
Polymeric Mixed-Mode (HLB) Hydrophilic-Lipophilic Balance82 - 88%8.2%
Polymeric WAX Hydrophobic + Weak Anion Exchange92 - 98% < 5.0%
Table 2: Optimized LC-MS/MS (ESI-) MRM Transitions[7]

Note: Analysis must be performed in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the ESA degradate.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(S)-Metolachlor ESA 328.280.0 ( SO3−​ )2537
Metolachlor ESA- d5​ (ILIS) 333.280.0 ( SO3−​ )2537
Butachlor ESA (Alt. IS) 356.280.0 ( SO3−​ )2535

References

  • Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil ACS Publications (Environmental Science & Technology)[Link]

  • Determination of alachlor, metolachlor, and their acidic metabolites in soils by microwave-assisted extraction (MAE) combined with SPE PubMed (Journal of Separation Science)[Link]

  • Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil ACS Publications[Link]

  • A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control PubMed Central (Analytical and Bioanalytical Chemistry)[Link]

  • US EPA - ECM for S-metolachlor & Degradates in Soil, Thatch, & Grass (MRID 46829512) United States Environmental Protection Agency[Link]

  • AttractSPE WAX - Weak Anion Exchange SPE Affinisep Sorbent Technologies[Link]

  • UPLC EPA Methods Book (Method 535) Waters Corporation[Link]

Sources

Optimization

Technical Support Center: Stability of (S)-Metolachlor ESA in Aqueous Samples

Prepared by the Senior Application Scientist Team This guide is designed for researchers, analytical chemists, and environmental scientists engaged in the quantification of (S)-metolachlor ethanesulfonic acid (ESA) in aq...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, analytical chemists, and environmental scientists engaged in the quantification of (S)-metolachlor ethanesulfonic acid (ESA) in aqueous samples. Ensuring the stability of the analyte from collection to analysis is paramount for generating accurate and reproducible data. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the storage and handling of (S)-metolachlor ESA.

Section 1: Foundational Knowledge - Understanding Analyte Stability

The stability of (S)-metolachlor ESA in aqueous samples is primarily influenced by:

  • Temperature: Affects the rate of chemical reactions and microbial activity.

  • Light Exposure: Can induce photodegradation, although the parent compound is relatively stable to aqueous photolysis.[7]

  • pH: Can influence hydrolysis rates, though S-metolachlor is stable across a wide pH range.[7][8]

  • Microbial Activity: Biodegradation is a significant pathway for the dissipation of the parent herbicide and can affect its metabolites.[1][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of aqueous samples for (S)-metolachlor ESA analysis.

Q1: What are the definitive recommended storage conditions for aqueous samples containing (S)-metolachlor ESA?

Aqueous samples should be stored in a refrigerator at a temperature of less than 5°C (specifically 4 ± 3 °C is often cited).[9][10] Samples should be stored in the dark, typically using amber glass bottles, to prevent any potential for photodegradation.[1] It is crucial to return samples to the refrigerator immediately after any subsampling.[10]

Q2: What is the maximum allowable storage time for my samples before analysis?

While immediate analysis is always ideal, studies have demonstrated that (S)-metolachlor ESA is stable in refrigerated groundwater samples for at least 28 days.[10] However, it is best practice for each laboratory to conduct its own storage stability study using a representative sample matrix to validate holding times under their specific conditions.

Q3: Do I need to add any chemical preservatives to my water samples?

Current standard methods, such as those used by the California Department of Food and Agriculture, do not specify the addition of chemical preservatives for the analysis of metolachlor and its ESA degradate.[9][10] Refrigeration is the primary method of preservation. The addition of acids or other preservatives could potentially interfere with the analysis, for example, by altering analyte solubility or interacting with solid-phase extraction (SPE) media.

Q4: What type of storage containers are most appropriate?

Borosilicate amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are the gold standard. Glass is inert and minimizes the risk of analyte adsorption to the container walls, a common issue with plastics. The amber color protects the sample from light.[1]

Q5: How does the pH of the water sample affect the stability of (S)-metolachlor ESA?

The parent compound, metolachlor, is hydrolytically stable under normal environmental conditions across a pH range of 5.0, 7.0, and 9.0.[7][8][11] While specific hydrolysis data for the ESA metabolite is less common, it is generally considered stable in typical environmental water samples (pH 6-9). For analytical procedures involving SPE, the sample may be acidified (e.g., with phosphoric acid) just before extraction, but this is part of the analytical method, not a long-term storage preservation technique.[12]

Q6: I've collected samples in clear bottles. How significant is the risk of photodegradation?

While S-metolachlor itself is sensitive to light, particularly on soil surfaces, its aqueous photolysis half-life is around 70 days, suggesting some stability in water.[1][7] However, it is a critical best practice to eliminate light as a variable. If samples are collected in clear containers, they should be immediately placed in a cooler or wrapped in aluminum foil and transferred to a dark refrigerator upon arrival at the laboratory.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to (S)-metolachlor ESA stability.

Problem: I'm observing a consistent decrease in (S)-metolachlor ESA concentration in my stored Quality Control (QC) samples.

This indicates a systemic issue with sample stability. Use the following workflow to diagnose the root cause.

G cluster_investigation Investigation Pathway cluster_solutions Corrective Actions start Analyte Loss Detected in Stored QC Samples temp 1. Verify Storage Temperature Is refrigerator consistently at 4°C ± 3°C? start->temp light 2. Assess Light Exposure Are samples in amber containers and stored in the dark? temp->light If Yes temp_sol Calibrate thermometer. Use a temperature data logger to monitor fluctuations. temp->temp_sol If No container 3. Evaluate Sample Containers Are you using inert glass containers with PTFE-lined caps? light->container If Yes light_sol Transfer all future samples to amber glass bottles immediately upon collection. light->light_sol If No matrix 4. Consider Matrix Effects Is there high microbial activity in the sample matrix? container->matrix If Yes container_sol Switch to certified clean borosilicate glass containers. Pre-test for adsorption if necessary. container->container_sol If No matrix_sol Filter samples (e.g., 0.45 µm) prior to storage (must be validated to ensure no analyte loss). Run a new matrix-specific stability study. matrix->matrix_sol

Caption: Troubleshooting workflow for decreasing analyte concentration.

Problem: My results are highly variable between replicate samples stored for the same duration.

High variability often points to inconsistent handling or contamination rather than uniform degradation.

  • Review Subsampling Technique: Ensure the sample is thoroughly mixed (by gentle inversion) before taking an aliquot. Inhomogeneity can lead to replicate variability.

  • Check for Contamination: Was there any potential for cross-contamination between samples during collection or in the lab?

  • Evaluate Extraction Efficiency: Variability can be introduced during the sample preparation stage, such as solid-phase extraction (SPE). Ensure your SPE manifold provides consistent flow and that cartridges are from a reliable lot.[9][12] Average procedural recovery should be in the range of 95-105%.[13]

  • Instrument Performance: Verify the stability of your analytical instrument (e.g., LC-MS/MS) by injecting a calibration standard multiple times to check for consistent response.

Section 4: Key Protocols and Data

Adherence to standardized protocols is essential for ensuring sample integrity.

Protocol 4.1: Recommended Sample Collection and Handling
  • Preparation: Use certified clean, amber borosilicate glass bottles (e.g., 500 mL or 1 L) with PTFE-lined caps. Label each bottle clearly with a unique identifier, date, time, and location.

  • Collection: Before collecting the sample, rinse the bottle and cap three times with the source water. Fill the bottle completely to minimize headspace, which can reduce volatilization of other potential analytes.

  • Immediate Storage: Place the collected sample immediately into a cooler with ice packs (do not allow samples to freeze).

  • Transportation: Transport the samples to the laboratory as soon as possible, maintaining a cold chain.

  • Laboratory Check-in: Upon arrival, record the temperature of the samples.[9]

  • Long-term Storage: Transfer samples to a designated laboratory refrigerator maintained at 4°C (± 3°C) and store them away from any light sources.[10]

Protocol 4.2: Conducting a Storage Stability Study

This protocol is essential for validating the maximum holding time for (S)-metolachlor ESA in your specific sample matrices.

  • Sample Preparation: Obtain a large volume of a representative matrix (e.g., local groundwater known to be free of the analyte). Fortify this matrix with a known concentration of (S)-metolachlor ESA (e.g., 0.5 ppb).[10]

  • Aliquoting: Distribute the fortified sample into multiple, identical amber glass bottles, ensuring each is filled and capped consistently.

  • Storage: Place all bottles in the designated storage refrigerator (4°C).

  • Time-Point Analysis: Designate a series of time points for analysis (e.g., Day 0, Day 3, Day 7, Day 14, Day 21, Day 28).[10]

  • Analysis: On each designated day, remove three replicate bottles from the refrigerator. Allow them to come to room temperature and analyze them using your validated analytical method.

  • Evaluation: Calculate the mean concentration and standard deviation for each time point. The analyte is considered stable as long as the mean concentration remains within an acceptable range of the Day 0 value (e.g., ±15%).

Data Summary: Storage Recommendations

The following table summarizes the critical parameters for ensuring the stability of (S)-metolachlor ESA in aqueous samples.

ParameterRecommendationRationale & Supporting Evidence
Temperature Refrigerate at 4°C (± 3°C)Minimizes microbial degradation, a key dissipation pathway for the parent herbicide.[7][9][10]
Light Exposure Store in amber glass containers or in complete darknessPrevents potential photodegradation, although S-metolachlor is moderately stable to aqueous photolysis.[1][7]
Container Type Amber Borosilicate Glass w/ PTFE-lined capChemically inert, prevents analyte adsorption, and protects from light. Standard practice for organic analyte analysis.
pH No adjustment needed for storage (Typical pH 6-9)Parent compound is stable to hydrolysis across a wide pH range (5-9).[8][11]
Holding Time Analyze ASAP; validated for up to 28 days at <5°CPublished storage stability studies confirm stability for this period.[10] Individual lab validation is recommended.

Section 5: References

  • World Health Organization (WHO). (n.d.). Metolachlor in Drinking-water. Retrieved from [Link]

  • Yokley, R. A., & Cheung, M. W. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. Retrieved from [Link]

  • Alvarez-Zaldívar, P., et al. (2025). How combining multi-scale monitoring and compound-specific isotope analysis helps to evaluate degradation of the herbicide S-metolachlor in agro-ecosystems?. EGUsphere. Retrieved from [Link]

  • California Department of Food and Agriculture. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Pesticides; S-Metolachlor. Retrieved from [Link]

  • Yokley, R. A., & Cheung, M. W. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ACS Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for Metolachlor (S). Retrieved from [Link]

  • European Commission. (2004). S-Metolachlor. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Metolachlor. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (n.d.). Peer review of the pesticide risk assessment of the active substance s-metolachlor. Retrieved from [Link]

  • Zemolin, C. R., et al. (2014). Environmental fate of S-Metolachlor: a review. ResearchGate. Retrieved from [Link]

  • Wołejko, E., et al. (2017). Dissipation of S-metolachlor in plant and soil and effect on enzymatic activities. PMC. Retrieved from [Link]

  • California Department of Pesticide Regulation. (2014). Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola. Retrieved from [Link]

  • Payraudeau, S., et al. (2017). Degradation and Transport of the Chiral Herbicide S-Metolachlor at the Catchment Scale: Combining Observation Scales and Analytical Approaches. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of metolachlor and its ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites. Retrieved from [Link]

  • Ciemiecka, P., et al. (2026). Detection of S-Metolachlor in Surface Water near Cornfields Using pH-Sensitive Green Molecularly Imprinted Polymers. MDPI. Retrieved from [Link]

  • ANSES. (n.d.). S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2023). Peer review of the pesticide risk assessment of the active substance S‐metolachlor excluding the assessment of the endocrine disrupting properties. PMC. Retrieved from [Link]

  • de Yuso, A., et al. (2021). Adsorption of Metolachlor and Its Transformation Products, ESA and OXA, on Activated Carbons. MDPI. Retrieved from [Link]

Sources

Troubleshooting

optimizing electrospray ionization (ESI) parameters for (S)-metolachlor ESA

Welcome to the Technical Support Center for LC-MS/MS analysis of herbicide degradates. This guide is specifically engineered for researchers and drug development professionals optimizing Electrospray Ionization (ESI) par...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS analysis of herbicide degradates. This guide is specifically engineered for researchers and drug development professionals optimizing Electrospray Ionization (ESI) parameters for (S)-metolachlor ESA (ethanesulfonic acid).

Unlike standard parent herbicides, ethanesulfonic acid degradates present unique ionization challenges due to their high polarity and acidity. This guide bypasses generic advice to provide mechanistic explanations, self-validating protocols, and field-proven ESI parameters based on EPA Method 535 standards.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is my sensitivity for (S)-metolachlor ESA so low when using standard positive mode (ESI+) screening? A: (S)-metolachlor ESA contains a highly acidic ethanesulfonic acid moiety. Because the pKa of this group is extremely low, the molecule exists almost entirely as a deprotonated anion in aqueous solutions. Attempting to force protonation in ESI+ fights against the molecule's inherent chemistry, resulting in severe signal attenuation. Switching to Negative Electrospray Ionization (ESI-) capitalizes on this pre-existing solution-phase charge, efficiently transferring the [M-H]- ion (m/z 328.1) into the gas phase[1][2].

Q: What mobile phase additives should I use to maximize ESI- response? A: You must use 5–10 mM ammonium acetate instead of acetic acid or formic acid. According to EPA Method 535 development data, using acetic acid reduces the sensitivity for oxanilic and ethanesulfonic acid degradates by a factor of 5 to 10[3]. Furthermore, acetic acid fails to provide the necessary chromatographic resolution between structural isomers (such as alachlor ESA and acetochlor ESA), which often co-occur in environmental samples[3]. Ammonium acetate optimally buffers the droplet pH, stabilizing the deprotonated state during the ESI desolvation process.

Q: I am seeing severe signal suppression in my environmental water samples. How can I fix this? A: High Total Organic Carbon (TOC) in surface and groundwater causes matrix effects, leading to ion suppression in the ESI source[3]. The matrix components compete with the analyte for charge on the surface of the electrospray droplet. To resolve this, implement Solid-Phase Extraction (SPE) using a nonporous graphitized carbon sorbent, which effectively retains highly polar ESA degradates while washing away interfering matrix components[4]. Additionally, always use an isotope-labeled internal standard or a validated surrogate (e.g., Dimethachlor ESA) to correct for any residual suppression[4][5].

Q: What are the optimal MRM transitions for quantifying (S)-metolachlor ESA? A: The deprotonated precursor ion is m/z 328.1. The most abundant and reliable product ions are m/z 121 (representing the [COCH2SO3 - H]- fragment) and m/z 80 (representing the [SO3]- fragment)[6][7]. Use 328.1 → 121.0 as your primary quantifier transition, and 328.1 → 80.0 as your qualifier[7][8].

Section 2: Quantitative Data Summaries

Table 1: Optimized MRM Transitions for (S)-Metolachlor ESA

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Purpose
(S)-Metolachlor ESA ESI- 328.1 121.0 Quantifier[7]
(S)-Metolachlor ESA ESI- 328.1 80.0 Qualifier 1[7][8]

| (S)-Metolachlor ESA | ESI- | 328.1 | 192.0 | Qualifier 2[7] |

Table 2: Recommended ESI- Source Parameters (Reference: Typical EPA 535 LC-MS/MS Setups)

Parameter Recommended Value Mechanistic Rationale
Ion Spray / Capillary Voltage -4000 V to -4500 V Optimal for negative ion generation without causing source arcing[5].
Source / Desolvation Temp. 450 °C - 500 °C High thermal energy is required to rapidly desolvate the highly aqueous mobile phase required for polar analyte retention[5][9].

| Collision Gas | Medium / Optimized | Argon or Nitrogen to facilitate efficient Collision-Induced Dissociation (CID)[5]. |

Section 3: Step-by-Step Optimization Protocols

Protocol A: ESI Optimization and MRM Tuning

Objective: Establish optimal MS/MS parameters for maximum sensitivity.

  • Preparation: Prepare a 1.0 µg/mL standard solution of (S)-metolachlor ESA in a 50:50 mixture of Methanol and Water[10].

  • Infusion: Infuse the standard directly into the ESI source at a flow rate of 10 µL/min using a precision syringe pump[11].

  • Precursor Isolation: Set the mass spectrometer to Q1 scan mode in negative polarity. Verify the presence of the [M-H]- precursor ion at m/z 328.1.

  • Declustering Optimization: Adjust the declustering potential (or cone voltage) to maximize the m/z 328.1 signal. Ensure the voltage is not so high that it induces premature in-source fragmentation.

  • Collision Energy (CE) Ramp: Switch the instrument to Product Ion scan mode, isolating m/z 328.1 in Q1. Ramp the CE from -10 eV to -50 eV.

  • Selection: Monitor the formation of the primary product ions at m/z 121.0 and m/z 80.0[6]. Select the CE that yields the maximum stable abundance for m/z 121.0.

Protocol B: Self-Validating Matrix Effect Assessment (Post-Column Infusion)

Causality: This step proves whether poor sensitivity in real samples is due to instrument tuning or matrix-induced ion suppression.

  • Setup: Connect a zero-dead-volume tee-junction between the analytical LC column and the ESI source inlet.

  • Infusion: Continuously infuse a 0.1 µg/mL standard of (S)-metolachlor ESA via the tee-junction at 10 µL/min, establishing a high, stable baseline signal for the 328.1 → 121.0 transition.

  • Injection: Inject a blank matrix extract (e.g., an SPE extract of unspiked groundwater) onto the LC column and run the standard gradient[3].

  • Validation: Monitor the MRM baseline. A stable baseline validates that the matrix is clean. Significant dips in the baseline at the retention time of (S)-metolachlor ESA definitively prove ion suppression, indicating that the SPE cleanup protocol must be optimized.

Section 4: Troubleshooting Workflow

ESI_Troubleshooting Start Issue: Low Sensitivity for (S)-metolachlor ESA CheckMode Check Ionization Mode Is it ESI Negative? Start->CheckMode SwitchNeg Switch to ESI- Target [M-H]- m/z 328.1 CheckMode->SwitchNeg No CheckMP Check Mobile Phase Using Ammonium Acetate? CheckMode->CheckMP Yes SwitchNeg->CheckMP SwitchBuffer Use 5-10 mM Ammonium Acetate CheckMP->SwitchBuffer No CheckMatrix Assess Matrix Effects (Post-column infusion) CheckMP->CheckMatrix Yes SwitchBuffer->CheckMatrix OptimizeSPE Optimize SPE (Graphitized Carbon) CheckMatrix->OptimizeSPE Suppression Detected Success Optimal ESI Signal Achieved CheckMatrix->Success No Suppression OptimizeSPE->Success

Figure 1: Step-by-step diagnostic workflow for resolving low ESI sensitivity in metolachlor ESA.

References

  • [4] Title: Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed Source: nih.gov URL: 4

  • [5] Title: EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS - SCIEX Source: sciex.com URL: 5

  • [1] Title: EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - Waters Corporation Source: waters.com URL: 1

  • [11] Title: US EPA - ECM for Mesotrione, Metolachlor, & Triazines in Water - MRID 47629802 Source: epa.gov URL: 11

  • [3] Title: EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Dr - Regulations.gov Source: regulations.gov URL: 3

  • [10] Title: Analysis of S-Metolachlor, Metolachlor Ethanesulfonic Acid, Metolachlor Oxanilic Acid, Deschloro Metolachlor, and Hydroxy Metola - California Department of Pesticide Regulation Source: ca.gov URL:10

  • [6] Title: Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil - ACS Publications Source: acs.org URL: 6

  • [8] Title: EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS - SCIEX Source: sciex.com URL: 8

  • [2] Title: Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS - ACS Publications Source: acs.org URL: 2

  • [9] Title: Simultaneous Screening of Herbicide Degradation Byproducts in Water Treatment Plants Using High Performance Liquid Chromatography−Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications Source: acs.org URL: 9

  • [7] Title: DER for Mesotrione, Metolachlor, & Triazines in Water - MRID 47629802 - EPA Source: epa.gov URL: 7

Sources

Reference Data & Comparative Studies

Validation

cross-reactivity of (S)-metolachlor ESA in ELISA assays

Comparative Guide: Cross-Reactivity of (S)-Metolachlor ESA in ELISA Assays Introduction (S)-metolachlor is a widely utilized chloroacetanilide herbicide in global agriculture. In soil and aquatic environments, it undergo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity of (S)-Metolachlor ESA in ELISA Assays

Introduction

(S)-metolachlor is a widely utilized chloroacetanilide herbicide in global agriculture. In soil and aquatic environments, it undergoes rapid microbial degradation—primarily via glutathione conjugation—to form its dominant metabolite, metolachlor ethanesulfonic acid (ESA)[1]. Due to its high polarity and mobility, metolachlor ESA is a notorious groundwater contaminant[2].

While Enzyme-Linked Immunosorbent Assays (ELISA) provide a high-throughput, cost-effective screening alternative to liquid chromatography-tandem mass spectrometry (LC-MS/MS), their diagnostic accuracy is frequently compromised by cross-reactivity (CR). Chloroacetanilide herbicides and their metabolites share significant structural homology, which can lead to false-positive detections if the assay's cross-reactivity profile is not rigorously understood and mitigated[3].

Mechanistic Basis of ELISA Cross-Reactivity

In a competitive ELISA, a known concentration of an enzyme-labeled tracer competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The resulting optical signal is inversely proportional to the analyte concentration.

The causality behind cross-reactivity in these assays stems from the immunodominance of specific structural epitopes. Antibodies raised against metolachlor ESA or alachlor ESA strongly recognize the highly immunogenic ethanesulfonic acid moiety attached to the chloroacetanilide core[3]. Because the structural differences between metolachlor ESA and alachlor ESA are limited to their N-alkyl side chains, antibodies often fail to distinguish between them, leading to high cross-reactivity[4]. Conversely, parent compounds and oxanilic acid (OA) metabolites lack this specific sulfonic acid epitope, resulting in negligible binding affinity[4].

G A Antibody (Anti-ESA) E Signal Generation (Inversely Proportional) A->E Substrate Addition B Target Analyte (Metolachlor ESA) B->A High Affinity C Cross-Reactant (Alachlor ESA) C->A Structural Homology D Enzyme-Labeled Tracer D->A Competes for Binding

Competitive ELISA mechanism illustrating structural cross-reactivity logic.

Comparative Performance: Cross-Reactivity Profiles

To objectively evaluate assay performance, we must compare the cross-reactivity of various chloroacetanilide compounds against a standard ESA-targeted immunoassay. The table below synthesizes quantitative CR data, calculated as (IC50​ of target/IC50​ of competing compound)×100 [4].

CompoundStructural ClassificationCross-Reactivity (%)Impact on Assay Specificity
Metolachlor ESA Target Sulfonic Acid Metabolite100%Primary target; establishes baseline IC50​ .
Alachlor ESA Homologous Sulfonic Acid Metabolite80 - 120%Critical interference; cannot be distinguished by ELISA alone[4].
Acetochlor ESA Homologous Sulfonic Acid Metabolite< 5%Minor interference; distinct side-chain sterics reduce binding[4].
Metolachlor OA Oxanilic Acid Metabolite< 1%Negligible; lacks the immunodominant sulfonic acid group.
Parent Metolachlor Parent Chloroacetanilide< 5%Negligible; highly lipophilic, lacks anionic epitope[4].

Data Interpretation: The near-equivalent cross-reactivity of Alachlor ESA in a Metolachlor ESA assay dictates that ELISA cannot be used as a standalone confirmatory tool in agricultural watersheds where both herbicides are applied. Positive ELISA results must be reported on an "as primary analyte" basis unless orthogonal separation techniques are employed[5].

Self-Validating Experimental Protocol: SPE-ELISA Workflow

To transform a cross-reactive immunoassay into a self-validating analytical system, we must decouple the extraction chemistry from the detection mechanism. By integrating Solid-Phase Extraction (SPE) prior to ELISA, we exploit the physicochemical differences between the parent herbicides and their metabolites[3].

Causality of the Protocol: Parent metolachlor is highly lipophilic and soluble in non-polar solvents. In contrast, the anionic sulfonic acid group makes metolachlor ESA highly polar and insoluble in non-polar solvents[3]. When loaded onto a C18 reverse-phase resin, both compounds are retained. Sequential elution with solvents of varying polarity allows for complete fractionation, eliminating parent-induced matrix effects and isolating the ESA fraction for accurate ELISA quantification[3].

Step-by-Step Methodology:

  • Sample Preparation: Filter 250 mL of the environmental water sample to remove particulate matter. Adjust the pH to 7.0 to ensure the ESA metabolite remains in its anionic state.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water to activate the hydrophobic stationary phase.

  • Sample Loading: Pass the water sample through the cartridge at a controlled flow rate of 5 mL/min. Both parent metolachlor and metolachlor ESA will adsorb to the C18 resin[3].

  • Fractionation (Elution 1 - Parent): Elute the cartridge with 5 mL of ethyl acetate. The lipophilic parent metolachlor is highly soluble in ethyl acetate and will be stripped from the column. The anionic ESA metabolite remains strongly adsorbed to the C18 resin[3].

  • Fractionation (Elution 2 - ESA): Elute the cartridge with 5 mL of methanol. The polar methanol disrupts the interactions holding the ESA metabolite, successfully eluting it into a separate collection tube[3].

  • Evaporation and Reconstitution: Evaporate the methanol fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in the ELISA kit's specific assay buffer to eliminate solvent-induced protein denaturation[1].

  • ELISA Quantification: Proceed with the competitive ELISA protocol using the reconstituted sample.

G S Environmental Water Sample (Parent + ESA) SPE C18 SPE Cartridge (Hydrophobic Retention) S->SPE Load Sample Elute1 Elution 1: Ethyl Acetate (Non-polar Solvent) SPE->Elute1 Step 1 Elute2 Elution 2: Methanol (Polar Solvent) SPE->Elute2 Step 2 Parent Parent Metolachlor Fraction (Discard/GC-MS) Elute1->Parent Solubilizes Lipophilic Parent ESA Metolachlor ESA Fraction Elute2->ESA Solubilizes Anionic ESA ELISA ESA-Specific ELISA Quantification ESA->ELISA Reconstitute in Buffer

SPE-ELISA sequential elution workflow for cross-reactivity mitigation.

Conclusion & Best Practices

While ELISA is a powerful tool for monitoring (S)-metolachlor ESA, its inherent cross-reactivity with alachlor ESA necessitates rigorous analytical design. Relying solely on immunoassay results in mixed-use agricultural watersheds can lead to significant overestimations of specific analyte concentrations. By employing a self-validating SPE-ELISA workflow, researchers can leverage the high-throughput benefits of immunoassays while maintaining the scientific integrity and specificity required for robust environmental risk assessments.

References

  • Title: Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE)
  • Title: Formation and Transport of the Sulfonic Acid Metabolites of Alachlor and Metolachlor in Soil | Environmental Science & Technology Source: ACS Publications URL
  • Title: Alachlor ESA | 142363-53-9 Source: Benchchem URL
  • Title: Surveying Upstate NY Well Water for Pesticide Contamination Source: Cornell University URL
  • Title: Identification of a New Sulfonic Acid Metabolite of Metolachlor in Soil Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-metolachlor ESA

Advanced Laboratory Safety and Operational Guide for Handling (S)-Metolachlor ESA As a Senior Application Scientist overseeing high-throughput environmental monitoring and analytical chemistry workflows, I recognize that...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide for Handling (S)-Metolachlor ESA

As a Senior Application Scientist overseeing high-throughput environmental monitoring and analytical chemistry workflows, I recognize that laboratory safety cannot be reduced to a static checklist. It must be a dynamic, causality-driven system.

(S)-metolachlor is a widely utilized chloroacetanilide herbicide that undergoes rapid microbial biodegradation in soil and aquatic matrices, yielding ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites[1]. Because (S)-metolachlor ESA is a major environmental degradate, it is routinely handled in analytical laboratories as a high-purity reference standard for LC-MS/MS quantification[2]. Handling this compound—often supplied as a lyophilized sodium salt or pre-dissolved in organic solvents—requires rigorous logistical planning to mitigate risks of skin sensitization, respiratory irritation, and environmental contamination[3].

Section 1: Toxicological Causality & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must establish the chemical and toxicological realities of the analyte. While the parent compound exhibits relatively low acute systemic toxicity, it is a documented dermal sensitizer[2]. The ESA metabolite retains this sensitization potential. Furthermore, the physical state of the standard (fine particulate dust or solvent-borne solution) dictates the primary routes of exposure[3].

Table 1: Quantitative Hazard and Physicochemical Profile of (S)-Metolachlor ESA

ParameterValue / ClassificationOperational Implication
Acute Oral Toxicity Toxicity Category III (Parent)Low risk of acute systemic poisoning; strict hygiene required to avoid ingestion.
Inhalation Toxicity Toxicity Category IV / Respiratory IrritantDust formation of the sodium salt must be suppressed. Fume hood operations are mandatory.
Dermal Sensitization Category 1 SensitizerRepeated transdermal exposure can trigger severe allergic contact dermatitis.
Physical State Solid (Sodium Salt) / Liquid (Acetonitrile)Dual hazard: Particulate aerosolization and organic solvent permeation.
Environmental Fate Highly Mobile in SoilSpills must be contained immediately to prevent drain and groundwater contamination.

Data synthesized from EPA human health risk assessments and standardized safety data sheets[3],[2].

Section 2: The PPE Matrix: A Self-Validating Protection System

Safety is about matching the barrier to the specific chemical vulnerability. The following PPE matrix is designed to mitigate the dual hazards of (S)-metolachlor ESA.

Table 2: Causality-Driven PPE Specifications

PPE CategorySpecificationCausality (The "Why")
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness; double-glove for solvent solutions).Nitrile provides superior chemical resistance against acetonitrile (the standard carrier solvent) compared to latex, preventing transdermal transport of the sensitizing analyte.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 or EN 166 compliant).Prevents conjunctival irritation from accidental splashes of ESA-acetonitrile solutions or aerosolized sodium salt dust[3].
Respiratory Protection OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.The P99/P2 particulate filter captures the fine sodium salt dust, while the Organic Vapor (OV/A) component neutralizes solvent fumes if handled outside a hood[3].
Body Protection Flame-retardant lab coat with fitted cuffs.Prevents accumulation of sensitizing dust on exposed forearms and provides a barrier against flammable solvent carriers.

Section 3: Operational Workflows and Methodologies

To ensure scientific integrity and safety, the following self-validating protocols must be strictly adhered to when handling (S)-metolachlor ESA.

Protocol 1: Safe Reconstitution of Neat (S)-Metolachlor ESA Sodium Salt
  • System Verification : Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor and observe a tissue flutter test before uncapping the vial.

  • PPE Donning : Equip nitrile gloves, safety goggles, and a lab coat. If weighing must occur outside a certified draft-free enclosure, don the ABEK-P2 respirator[3].

  • Static Mitigation : Wipe the exterior of the ESA sodium salt vial and the analytical balance pan with an anti-static zero-ion gun. Causality: Fine salts are highly susceptible to static charge, which can cause the powder to aerosolize or jump from the spatula, drastically increasing inhalation risk.

  • Weighing : Using a clean stainless-steel micro-spatula, transfer the required mass of (S)-metolachlor ESA into a pre-tared amber glass volumetric flask.

  • Solvent Addition : Slowly add the carrier solvent (e.g., HPLC-grade Acetonitrile) to the flask. Causality: Acetonitrile is preferred for LC-MS/MS workflows due to its compatibility with reverse-phase chromatography and its ability to fully solubilize the ESA sodium salt.

  • Dissolution and Verification : Sonicate the flask for 5 minutes. Validation: Visually inspect the solution against a light source to ensure no undissolved particulates remain, confirming complete reconstitution.

Protocol 2: Spill Containment and Chemical Disposal
  • Immediate Isolation : If a spill occurs, immediately halt work, stabilize any remaining containers, and alert nearby personnel.

  • Containment (Solid Spill) : If the neat powder is spilled, do NOT sweep it dry. Causality: Dry sweeping aerosolizes the sensitizing dust. Instead, cover the spill with damp absorbent paper (using water or a compatible solvent) to suppress dust formation.

  • Containment (Liquid Spill) : For acetonitrile-based standard solutions, apply an inert absorbent material (e.g., vermiculite or sand) around the perimeter of the spill to prevent spreading, then cover the center.

  • Collection : Scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Disposal : Route the sealed waste for destruction. (S)-metolachlor ESA must be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3]. Causality: Incineration ensures the complete thermal degradation of the stable ethanesulfonic acid moiety, preventing environmental contamination.

Section 4: Visualizing the Workflows

Pathway SM S-metolachlor (Parent Herbicide) Soil Microbial Biodegradation (Soil/Water Matrix) SM->Soil Environmental Release ESA (S)-metolachlor ESA (Target Analyte) Soil->ESA Glutathione Conjugation OXA (S)-metolachlor OXA (Secondary Metabolite) Soil->OXA Oxidation Lab Lab Extraction & Standardization ESA->Lab Analytical Quantification

Fig 1: Environmental degradation pathway of S-metolachlor yielding the ESA metabolite.

Workflow Prep 1. Risk Assessment Review SDS & Hazards PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Prep->PPE Hood 3. Fume Hood Operations (Min. 100 fpm face velocity) PPE->Hood Solvent 4. Solvent Reconstitution (e.g., Acetonitrile) Hood->Solvent Waste 5. Disposal (Chemical Incinerator) Solvent->Waste

Fig 2: Sequential safety workflow for reconstituting (S)-metolachlor ESA analytical standards.

References

  • S-Metolachlor Human Health Risk Assessment. U.S. Environmental Protection Agency (EPA) / Regulations.gov. Available at: [Link]

  • Dissipation of S-metolachlor and butachlor in agricultural soils and responses of bacterial communities. ResearchGate. Available at: [Link]

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